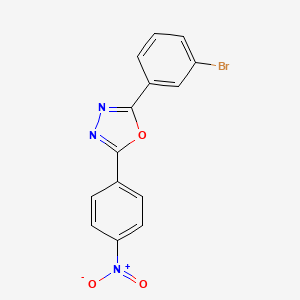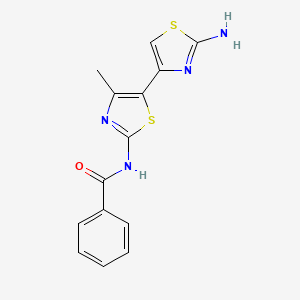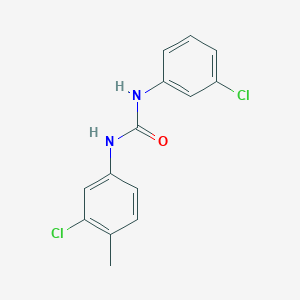
2-(3-bromophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives involves dehydration reactions, often using reagents like phosphorous oxychloride or catalytic methods. Specific methods for synthesizing compounds similar to 2-(3-bromophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole involve reactions between corresponding hydrazides and acids or esters, leading to the formation of the oxadiazole ring. For example, the synthesis of various 1,3,4-oxadiazole derivatives has been explored through reactions involving nitro or bromo substituted phenyl groups, highlighting the versatility of synthetic approaches for these heterocycles (Liu Yu et al., 2006).
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
1,3,4-oxadiazoles, including derivatives similar to the compound , are known for their valuable biological activities. They exhibit cytotoxic, antibacterial, antifungal, and anti-tubercular properties. Research has focused on synthesizing these derivatives through various procedures, demonstrating significant antibacterial activities against pathogens like Staphylococcus aureus and Escherichia coli (Jafari et al., 2017).
Corrosion Inhibition
Studies have explored the effectiveness of 1,3,4-oxadiazole derivatives as corrosion inhibitors. For instance, the influence of such compounds on the corrosion of mild steel in hydrochloric acid was investigated, revealing that certain derivatives can significantly inhibit corrosion, attributed to their adsorption on the metal surface (Lagrenée et al., 2001).
Synthesis and Anti-Salmonella Activity
The reaction of phenyl acetic acid derivatives with specific reagents resulted in the synthesis of 1,3,4-oxadiazole derivatives with promising antibacterial activity against Salmonella typhi. This highlights the potential of these compounds in treating bacterial infections (Salama, 2020).
Green Synthesis Approaches
Research has also been directed towards developing eco-friendly synthesis methods for 1,3,4-oxadiazoles. An example includes on-water, catalyst-free, and room-temperature construction of these derivatives, highlighting a sustainable approach to synthesizing these compounds with potential applications in various research fields (Zhu et al., 2015).
Liquid Crystalline Properties
The synthesis of mesogenic materials based on 1,3,4-oxadiazole has been investigated for their liquid crystalline properties. New homologous series bearing the 1,3,4-oxadiazole ring with a nitro terminal group were synthesized, exhibiting nematic and smectic A phases, indicating their potential use in liquid crystal displays and other electronic devices (Abboud et al., 2017).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(3-bromophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrN3O3/c15-11-3-1-2-10(8-11)14-17-16-13(21-14)9-4-6-12(7-5-9)18(19)20/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXYFNFHCNHHNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,9-dimethyl-4-(phenylsulfonyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5587990.png)
![(1S*,5R*)-3-[(5-methyl-3-isoxazolyl)carbonyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5587995.png)
![N-1,9-dioxaspiro[5.5]undec-4-yl-2-(1H-1,2,4-triazol-3-yl)benzamide](/img/structure/B5588003.png)
![N-{(3R*,4R*)-3-hydroxy-1-[3-(methylthio)propyl]piperidin-4-yl}isonicotinamide](/img/structure/B5588016.png)

![1-[(1-benzyl-4-piperidinyl)acetyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5588024.png)
![2-({5-[(3,4-dimethylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-N'-[(4-oxo-4H-chromen-3-yl)methylene]acetohydrazide](/img/structure/B5588044.png)
![N-{2-[(7-chloro-4-quinolinyl)amino]ethyl}-2-furamide](/img/structure/B5588049.png)
![1-{4-[(3-amino-1-azepanyl)methyl]-2-thienyl}ethanone dihydrochloride](/img/structure/B5588057.png)
![2-[2-(1-azepanyl)-2-oxoethyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5588064.png)
![N-benzyl-2-[3-benzyl-2-(4-bromophenyl)-1,3-oxazolidin-4-yl]acetamide](/img/structure/B5588072.png)
![2-[(5-methyl-2-pyrazinyl)methyl]-8-(tetrahydro-2H-pyran-4-ylcarbonyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5588076.png)

